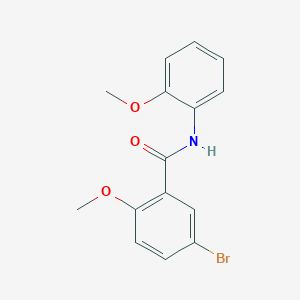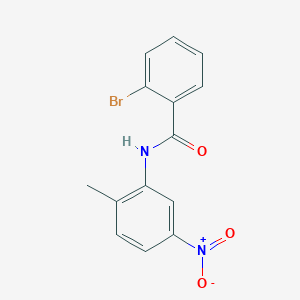![molecular formula C17H17ClFNO B5835863 [2-Chloro-4-(diethylamino)-5-fluorophenyl]-phenylmethanone](/img/structure/B5835863.png)
[2-Chloro-4-(diethylamino)-5-fluorophenyl]-phenylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Chloro-4-(diethylamino)-5-fluorophenyl]-phenylmethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a chloro group, a diethylamino group, and a fluorophenyl group attached to a phenylmethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Chloro-4-(diethylamino)-5-fluorophenyl]-phenylmethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate:
Introduction of the Diethylamino Group: The next step involves the substitution of a hydrogen atom with a diethylamino group using a suitable amine reagent under basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
[2-Chloro-4-(diethylamino)-5-fluorophenyl]-phenylmethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
[2-Chloro-4-(diethylamino)-5-fluorophenyl]-phenylmethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [2-Chloro-4-(diethylamino)-5-fluorophenyl]-phenylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
[2-Chloro-4-(dimethylamino)-5-fluorophenyl]-phenylmethanone: Similar structure but with a dimethylamino group instead of a diethylamino group.
[2-Chloro-4-(diethylamino)-5-bromophenyl]-phenylmethanone: Similar structure but with a bromo group instead of a fluoro group.
Uniqueness
[2-Chloro-4-(diethylamino)-5-fluorophenyl]-phenylmethanone is unique due to the presence of the diethylamino and fluoro groups, which confer specific electronic and steric properties
Properties
IUPAC Name |
[2-chloro-4-(diethylamino)-5-fluorophenyl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFNO/c1-3-20(4-2)16-11-14(18)13(10-15(16)19)17(21)12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOQYJGYSMZXMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C(=C1)Cl)C(=O)C2=CC=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
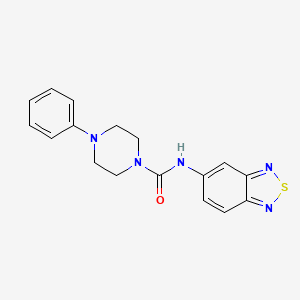
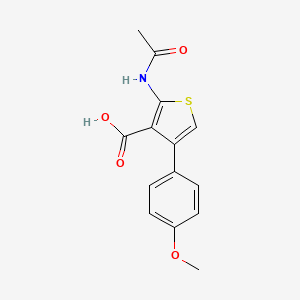
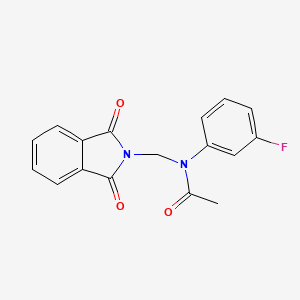
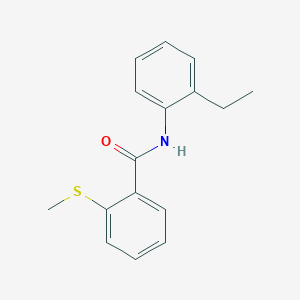
![(2-FLUOROPHENYL)[4-(1-NAPHTHYLMETHYL)PIPERAZINO]METHANONE](/img/structure/B5835821.png)
![1-[(2,4-dimethylphenyl)methyl]-4-phenylpiperazine](/img/structure/B5835827.png)
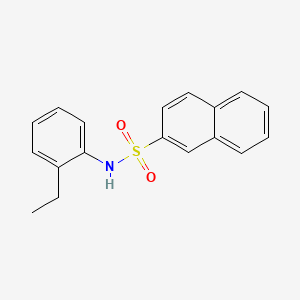
![N-(4-chlorophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B5835835.png)
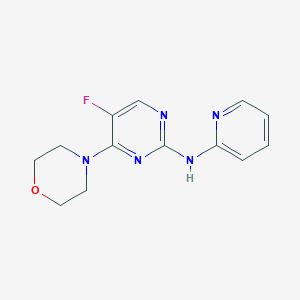

![N-[2-(4-fluorophenyl)ethyl]-1-propylpiperidin-4-amine](/img/structure/B5835850.png)
![{4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid](/img/structure/B5835860.png)
